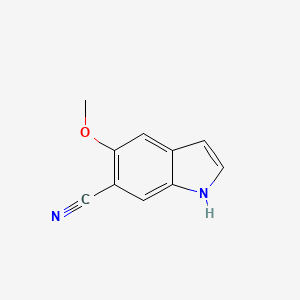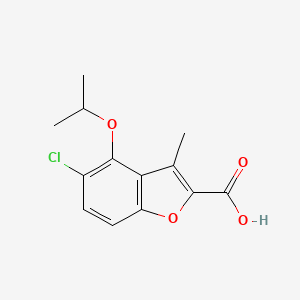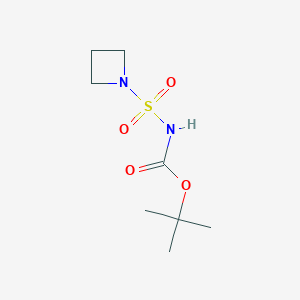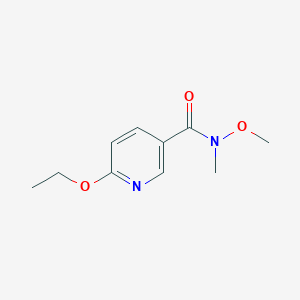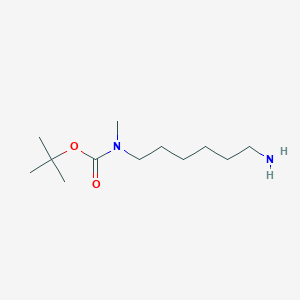
Tert-butyl (6-aminohexyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (6-aminohexyl)(methyl)carbamate is a chemical compound with the molecular formula C11H24N2O2. It is also known as N-Boc-1,6-diaminohexane. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions. It is a derivative of hexanediamine and is characterized by the presence of a tert-butyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-aminohexyl)(methyl)carbamate typically involves the reaction of 1,6-hexanediamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (6-aminohexyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups in the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDCI) and bases like triethylamine are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted amines.
Hydrolysis: The major products are hexanediamine and carbon dioxide.
Coupling Reactions: The major products are peptides or peptide-like compounds.
Aplicaciones Científicas De Investigación
Tert-butyl (6-aminohexyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is used in the development of drug delivery systems and as a protecting group in peptide synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (6-aminohexyl)(methyl)carbamate involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound can also undergo hydrolysis, releasing the active amine .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-1,6-diaminohexane
- tert-Butyl N-(6-aminohexyl)carbamate
- N-(tert-Butoxycarbonyl)-1,6-hexanediamine
Uniqueness
Tert-butyl (6-aminohexyl)(methyl)carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group. This group provides stability and protection to the amino groups, making it useful in various synthetic applications. Its ability to undergo selective reactions and its compatibility with different reagents and conditions make it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C12H26N2O2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
tert-butyl N-(6-aminohexyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10,13H2,1-4H3 |
Clave InChI |
GYXNCWAHCNJRLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


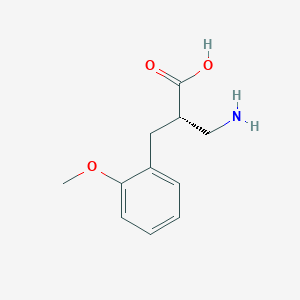
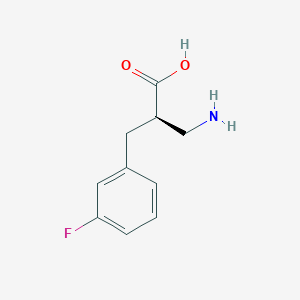
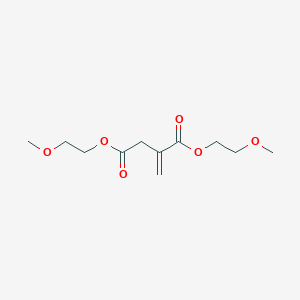
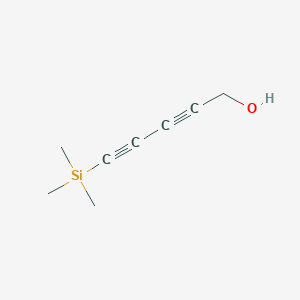

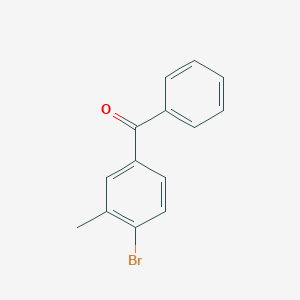
![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
